1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Description
1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H12F2N2O and its molecular weight is 298.293. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds synthesized from similar pyrazole derivatives have been evaluated for their in vitro antimicrobial (against bacteria and fungi) and antioxidant activities. For example, pyrazole derivatives synthesized through the Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were characterized using various spectroscopic methods and tested for their effectiveness against different microbial strains, showing their potential as antimicrobial agents (Bhat et al., 2016).
Crystal Structure Analysis
The crystal structures of pyrazole compounds have been determined to explore their molecular configurations and interactions. Such studies provide insights into the conformational dynamics and structural characteristics of these compounds, essential for understanding their chemical behavior and potential applications in materials science (Loh et al., 2013).
Anticonvulsant and Analgesic Studies
Research has also explored the anticonvulsant and analgesic properties of pyrazole analogues. By modifying the pyrazole core and studying the biological effects of these modifications, researchers can identify compounds with potential therapeutic applications. For instance, compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed promising anticonvulsant and analgesic activities without displaying significant toxicity (Viveka et al., 2015).
Fluorescent Dyes and Sensing
The synthesis and characterization of fluorescent dyes containing pyrazole derivatives highlight the potential of these compounds in developing new materials with specific optical properties. Such compounds exhibit bright fluorescence and can undergo significant changes in emission spectra upon protonation, making them interesting for applications in sensing and molecular electronics (Wrona-Piotrowicz et al., 2022).
Nonlinear Optical (NLO) Properties
Pyrazole-based compounds have been synthesized and analyzed for their nonlinear optical properties, contributing to the field of photonic and electronic materials development. By examining the hyperpolarizability and other related properties of these compounds, researchers can assess their potential for use in optical devices and materials (Lanke & Sekar, 2016).
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c1-11-4-2-3-5-14(11)17-12(10-22)9-21(20-17)16-7-6-13(18)8-15(16)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYWBCGUCAECDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.